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Abstract
Kinetin triphosphate (KTP), a synthetic analog of adenosine triphosphate (ATP), has

emerged as a molecule of significant interest in cellular biology and drug discovery, particularly

in the context of neurodegenerative diseases. This technical guide provides a comprehensive

overview of the chemical structure, physicochemical properties, and biological activities of

Kinetin triphosphate. Emphasis is placed on its role as a neo-substrate for PTEN-induced

putative kinase 1 (PINK1), a key enzyme implicated in Parkinson's disease pathogenesis. This

document includes detailed summaries of its chemical identifiers, physical and chemical

properties, and a thorough exploration of its mechanism of action within the PINK1 signaling

pathway. Furthermore, this guide presents detailed experimental protocols for the enzymatic

synthesis of Kinetin triphosphate and its application in cellular assays, providing a valuable

resource for researchers in the field.

Chemical Structure and Identification
Kinetin triphosphate, also known as N6-furfuryladenosine-5'-triphosphate, is a purine

nucleotide analog characterized by the substitution of a furfuryl group at the N6 position of the

adenine base. This modification distinguishes it from its endogenous counterpart, ATP, and is

crucial for its unique biological activities.
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Table 1: Chemical Identifiers of Kinetin Triphosphate

Identifier Value Citation

IUPAC Name

[[(2R,3R,5R)-5-[6-(furan-2-

ylmethylamino)purin-9-yl]-3,4-

dihydroxyoxolan-2-yl]methoxy-

hydroxyphosphoryl]

phosphono hydrogen

phosphate

[1]

SMILES String

C1=COC(=C1)CNC2=C3C(=N

C=N2)N(C=N3)[C@H]4C(--

INVALID-LINK--COP(=O)

(O)OP(=O)(O)OP(=O)

(O)O">C@HO)O

[1]

CAS Number 1450894-16-2 [2]

Molecular Formula C₁₅H₂₀N₅O₁₄P₃

Molecular Weight 587.27 g/mol [2][3]

Synonyms 6-Fu-ATP, KTP [3]

Physicochemical Properties
The physicochemical properties of Kinetin triphosphate are essential for understanding its

behavior in biological systems and for the design of experimental protocols. While

experimentally determined data for some properties of Kinetin triphosphate are limited,

computational predictions and data from its precursor, Kinetin, provide valuable insights.

Table 2: Physical and Chemical Properties of Kinetin Triphosphate and Kinetin
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Property Value Compound Citation

XLogP3 -4.5
Kinetin triphosphate

(Computed)
[1]

Hydrogen Bond Donor

Count
6

Kinetin triphosphate

(Computed)
[1]

Hydrogen Bond

Acceptor Count
16

Kinetin triphosphate

(Computed)
[1]

Rotatable Bond Count 8
Kinetin triphosphate

(Computed)
[1]

Exact Mass 587.02196132 g/mol
Kinetin triphosphate

(Computed)
[1]

Melting Point
269-271 °C

(decomposes)
Kinetin [4]

Solubility

Soluble in water (<1

mg/ml at 25°C),

DMSO (43 mg/ml at

25°C), freely soluble

in dilute aqueous

hydrochloric acid or

sodium hydroxide.

Kinetin [4]

Stability

Stable in 0.05 N KOH

at -20°C, 2-6°C, and

25°C for 90 days.[1][5]

[6]

Kinetin [1][5][6]

Biological Activity and Signaling Pathways
The primary biological significance of Kinetin triphosphate lies in its ability to act as a "neo-

substrate" for the serine/threonine kinase PINK1.[7] PINK1 plays a critical role in mitochondrial

quality control, and its dysfunction is linked to early-onset Parkinson's disease.

The PINK1/Parkin Signaling Pathway
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Under normal physiological conditions, PINK1 is imported into the mitochondria and rapidly

degraded. However, upon mitochondrial damage or depolarization, PINK1 accumulates on the

outer mitochondrial membrane. This accumulation initiates a signaling cascade that leads to

the recruitment of the E3 ubiquitin ligase Parkin from the cytosol to the damaged mitochondria.

Activated Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking

the dysfunctional mitochondrion for degradation through a selective form of autophagy known

as mitophagy.

Mitochondrion

Cytosol

Mitochondrial Damage PINK1 (Accumulated on OMM) Phosphorylated Ubiquitin Phosphorylated Parkin Mitophagy

Kinetin Kinetin Triphosphate (KTP)

Acts as neo-substrate

Parkin

Click to download full resolution via product page

Kinetin Triphosphate as a PINK1 Activator
Kinetin triphosphate has been shown to enhance the catalytic activity of both wild-type and

certain mutant forms of PINK1 with higher efficiency than ATP.[3][7] Its precursor, Kinetin, is

cell-permeable and can be intracellularly converted to Kinetin triphosphate.[7] This

conversion allows for the modulation of PINK1 activity in cellular models.

Recent structural studies have provided a more nuanced understanding of this interaction. It

has been proposed that the binding of KTP to wild-type PINK1 may be sterically hindered by a

"gatekeeper" residue in the ATP-binding pocket.[5][8] Mutation of this gatekeeper residue can

enhance the utilization of KTP by PINK1.[5][8] This suggests that while Kinetin and its

derivatives can enhance mitophagy, the precise mechanism of action may be more complex

than initially thought and might not solely rely on direct competition with ATP in the wild-type

enzyme.[9][10]
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Experimental Protocols
Enzymatic Synthesis of Kinetin Triphosphate
While chemical synthesis routes exist, the enzymatic synthesis of nucleoside triphosphates

offers advantages in terms of regio- and stereoselectivity.[11] The intracellular conversion of

Kinetin to KTP involves a series of enzymatic steps. A general workflow for the in vitro

enzymatic synthesis, based on the known metabolic pathway, is outlined below.

Kinetin

Kinetin Riboside

Ribosylation
(e.g., via Purine Nucleoside Phosphorylase)

Kinetin Monophosphate (KMP)

Phosphorylation
(e.g., via Ribokinase)

Kinetin Diphosphate (KDP)

Phosphorylation
(e.g., via Nucleoside Monophosphate Kinase)

Kinetin Triphosphate (KTP)

Phosphorylation
(e.g., via Nucleoside Diphosphate Kinase)
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Methodology:

Step 1: Ribosylation of Kinetin.

Reactants: Kinetin, α-D-ribose-1-phosphate.

Enzyme: Purine nucleoside phosphorylase.

Buffer: Tris-HCl buffer (pH 7.5) containing MgCl₂.

Procedure: Incubate reactants with the enzyme at 37°C. Monitor the formation of Kinetin

riboside by HPLC.

Step 2: Phosphorylation to Kinetin Monophosphate (KMP).

Reactant: Kinetin riboside, ATP.

Enzyme: Ribokinase.

Buffer: Tris-HCl buffer (pH 7.5) containing MgCl₂ and an ATP regeneration system (e.g.,

creatine kinase and phosphocreatine).

Procedure: Incubate Kinetin riboside with the kinase and ATP at 37°C. Monitor the

formation of KMP by HPLC.

Step 3 & 4: Sequential Phosphorylation to KDP and KTP.

Reactants: KMP, ATP.

Enzymes: Nucleoside monophosphate kinase and Nucleoside diphosphate kinase (can be

a cocktail or a sequential addition).

Buffer: Tris-HCl buffer (pH 7.5) containing MgCl₂ and an ATP regeneration system.

Procedure: Incubate the product from Step 2 with the kinase cocktail and ATP at 37°C.

Monitor the formation of KTP by HPLC.

Purification: Purify the final product using anion-exchange chromatography.
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Cell-Based PINK1 Kinase Activity Assay
This protocol describes a method to assess the effect of Kinetin on PINK1 activity in a cellular

context by measuring the phosphorylation of a downstream target, Parkin.

Culture cells (e.g., HeLa or SH-SY5Y)
expressing PINK1 and Parkin

Treat cells with Kinetin or vehicle control

Induce mitochondrial depolarization (e.g., with CCCP)

Cell Lysis

Western Blot Analysis

Quantify p-Parkin / Total Parkin ratio

Click to download full resolution via product page

Methodology:

Cell Culture and Transfection:

Culture a suitable cell line (e.g., HeLa or SH-SY5Y) in appropriate media.
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If necessary, transfect cells with plasmids encoding for wild-type or mutant PINK1 and a

tagged version of Parkin (e.g., mCherry-Parkin).

Compound Treatment:

Treat cells with varying concentrations of Kinetin (or its vehicle, e.g., DMSO) for a

predetermined time (e.g., 24-48 hours).

Mitochondrial Depolarization:

Induce mitochondrial depolarization by treating cells with an uncoupling agent such as

CCCP (carbonyl cyanide m-chlorophenyl hydrazone) for a short period (e.g., 1-3 hours).

Cell Lysis:

Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer)

supplemented with protease and phosphatase inhibitors.

Western Blot Analysis:

Determine the protein concentration of the lysates.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with primary antibodies specific for phosphorylated Parkin (at the

relevant PINK1-dependent site, e.g., Ser65) and total Parkin.

Use appropriate secondary antibodies and a suitable detection system.

Data Analysis:

Quantify the band intensities for phosphorylated and total Parkin.

Calculate the ratio of phosphorylated Parkin to total Parkin to determine the effect of

Kinetin on PINK1 activity.

Potential Off-Target Effects and Future Directions
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While the primary focus of Kinetin triphosphate research has been on its interaction with

PINK1, it is crucial to consider potential off-target effects. As an ATP analog, KTP could

theoretically interact with other ATP-binding proteins, including other kinases. However, studies

have suggested a degree of specificity for PINK1.[7] Further research is needed to

comprehensively profile the kinome-wide selectivity of Kinetin triphosphate and to identify any

potential off-target liabilities.

The therapeutic potential of modulating PINK1 activity with molecules like Kinetin is an active

area of investigation for Parkinson's disease and other conditions associated with mitochondrial

dysfunction. Future research will likely focus on optimizing the potency and selectivity of

Kinetin-based compounds, as well as further elucidating the precise molecular mechanisms

underlying their effects on mitochondrial quality control.

Conclusion
Kinetin triphosphate is a valuable tool for studying the PINK1/Parkin pathway and holds

promise as a lead compound for the development of therapeutics targeting mitochondrial

dysfunction. This technical guide has provided a detailed overview of its chemical and physical

properties, its biological role as a PINK1 neo-substrate, and practical experimental protocols for

its synthesis and use. As research in this field progresses, a deeper understanding of the

nuanced interactions of Kinetin triphosphate within the cell will be critical for translating its

potential into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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